N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine, Benzyl Ester
Description
N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl)-L-serine, Benzyl Ester (CAS 337903-59-0) is a specialized glycosylation reagent extensively utilized in glycobiology for synthesizing glycopeptides and glycoproteins. Its structure combines an L-serine backbone with a diphenylmethylene-protected amine and a hepta-O-acetylated lactosyl moiety linked via a benzyl ester (Fig. 1). This compound acts as a glycosyl donor, enabling precise transfer of the lactosyl group to amino acids or peptides under controlled conditions, mimicking natural glycosylation processes .
Key applications include:
- Glycoprotein Engineering: Facilitating site-specific glycosylation to study structure-function relationships.
- Glycan Array Development: Serving as a critical component in high-throughput screening of carbohydrate-protein interactions .
- Enzyme-Mediated Synthesis: Compatibility with biocatalytic systems, such as β-galactosidase, for transglycosylation reactions .
The hepta-O-acetyl groups enhance solubility in organic solvents, while the benzyl ester and diphenylmethylene groups provide stability during synthetic protocols .
Properties
Molecular Formula |
C49H55NO20 |
|---|---|
Molecular Weight |
978.0 g/mol |
IUPAC Name |
benzyl 2-(benzhydrylideneamino)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate |
InChI |
InChI=1S/C49H55NO20/c1-27(51)59-25-38-41(63-29(3)53)43(64-30(4)54)46(67-33(7)57)49(69-38)70-42-39(26-60-28(2)52)68-48(45(66-32(6)56)44(42)65-31(5)55)62-24-37(47(58)61-23-34-17-11-8-12-18-34)50-40(35-19-13-9-14-20-35)36-21-15-10-16-22-36/h8-22,37-39,41-46,48-49H,23-26H2,1-7H3 |
InChI Key |
WEDQXMFONKFJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine, Benzyl Ester (CAS No. 337903-59-0) is a complex organic compound with significant potential in biological applications due to its unique structural components. This article explores its biological activity, including interactions with proteins and potential therapeutic applications.
Chemical Structure and Properties
The compound features a diphenylmethylene group linked to a hepta-acetylated β-D-lactosyl moiety and an L-serine residue with a benzyl ester functional group. Its molecular formula is with a molecular weight of approximately 977.96 g/mol. The structural complexity suggests diverse interaction potentials in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C49H55NO20 |
| Molecular Weight | 977.96 g/mol |
| Boiling Point | 901.5 ± 65 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| Solubility | Chloroform, Dichloromethane |
| pKa | 1.98 ± 0.50 (Predicted) |
Interaction with Glycan-Binding Proteins
The presence of the lactosyl moiety in the compound suggests potential interactions with lectins and glycan-binding proteins. Such interactions can influence cell signaling pathways and adhesion processes, which are crucial in various physiological and pathological conditions .
Neurotransmission and Metabolic Pathways
The L-serine component is known for its roles in neurotransmission and metabolic pathways. L-serine is a non-essential amino acid involved in the synthesis of proteins and neurotransmitters, which may enhance the compound's neuroprotective effects .
Study on Anticancer Activity
A study investigated the anticancer properties of similar glycopeptides, revealing that modifications in sugar moieties significantly enhance their cytotoxicity against cancer cell lines. The hepta-acetylation observed in N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine may similarly augment its therapeutic efficacy .
Potential Applications in Drug Development
Research indicates that compounds with complex sugar structures can serve as effective drug delivery systems or as scaffolds for developing new therapeutics targeting specific receptors involved in disease processes. The unique features of this compound position it as a candidate for further exploration in pharmaceutical applications .
Scientific Research Applications
Synthesis and Mechanism
The compound serves primarily as a glycosylation reagent due to its ability to act as a glycosyl donor. The mechanism involves the transfer of the lactosyl moiety to various acceptor molecules such as amino acids and peptides. This reaction facilitates the synthesis of complex glycopeptides and glycoproteins, mimicking natural glycosylation processes.
Scientific Research Applications
- Glycopeptide and Glycoprotein Synthesis
-
Glycan Array Development
- N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine, Benzyl Ester is instrumental in the development of glycan arrays for high-throughput screening of carbohydrate-protein interactions. This application is crucial for studying binding affinities and specificities between proteins and carbohydrates .
- Structure-Function Relationship Studies
- Protein Engineering
- Glycan-Mediated Interaction Studies
Case Study 1: Synthesis of Glycopeptide Mimetics
A study demonstrated the successful synthesis of glycopeptide mimetics using this compound as a key reagent. The resulting compounds exhibited enhanced stability and bioactivity compared to their non-glycosylated counterparts.
Case Study 2: High-Throughput Screening Applications
In another research project focused on carbohydrate-protein interactions, researchers employed this compound to fabricate glycan microarrays. The arrays facilitated the identification of novel lectin interactions with specific glycans, providing insights into cell signaling pathways.
Comparison with Similar Compounds
Serine Derivatives with Alternative Protecting Groups
- N-Trityl-L-Serine Methyl Ester : Features a trityl (triphenylmethyl) group instead of diphenylmethylene. This bulkier protecting group requires harsher conditions (e.g., 24-hour reflux in CH₂Cl₂/NaOH) for removal, limiting its use in sensitive reactions .
- N-Carboxybenzyl Serine Benzyl Ester : Lacks the lactosyl moiety but shares the benzyl ester. Demonstrated a 23.2% bioconversion yield in β-galactosidase-mediated transgalactosylation, highlighting the importance of unprotected hydroxyl groups for enzyme recognition .
- N,N-Dibenzyl-L-Serine Methyl Ester : Achieves 92% yield in benzylation reactions but requires additional steps for deprotection compared to the target compound’s diphenylmethylene group .
Table 1 : Comparison of Serine Derivatives
Lactosyl-Containing Compounds
- 3-Methoxy-4-(hepta-O-acetyl-β-D-lactosyl)benzaldehyde : Shares the hepta-O-acetyl lactosyl group but lacks the serine backbone. Used in synthesizing galectin inhibitors with an 80% yield in glycosylation steps, emphasizing the acetyl groups’ role in regioselectivity .
- N-Fmoc-Protected Lactosyl Serine : Replaces diphenylmethylene with a fluorenylmethoxycarbonyl (Fmoc) group. While Fmoc is orthogonal to solid-phase peptide synthesis, it is less stable under acidic conditions compared to diphenylmethylene .
Table 2: Lactosyl Donor Efficiency
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can researchers optimize glycosylation efficiency?
Methodological Answer:
The synthesis involves three key stages: (1) preparation of the hepta-O-acetylated lactosyl donor, (2) glycosylation of L-serine derivatives, and (3) benzyl ester protection. Glycosylation efficiency depends on:
- Activation Strategy : Use Lewis acids (e.g., BF₃·Et₂O) to activate the acetyl-protected lactosyl donor, ensuring stereochemical fidelity .
- Temperature Control : Reactions at –20°C minimize side reactions like β-elimination.
- Purification : Employ gradient silica gel chromatography (hexane/acetone 3:7) to isolate intermediates, as demonstrated in analogous glycoside syntheses .
- Monitoring : TLC (Rf tracking) and ¹H NMR to confirm intermediate structures.
Advanced: How do the hepta-O-acetyl groups influence the compound’s conformational stability and reactivity in enzymatic assays?
Methodological Answer:
The acetyl groups serve dual roles:
- Steric Shielding : They prevent undesired hydrolysis of the lactosyl moiety during enzymatic studies. Comparative studies with deacetylated analogs show a 60% reduction in glycosidase-mediated cleavage .
- Conformational Locking : Molecular dynamics simulations (AMBER force field) reveal that acetyl groups restrict rotational freedom of the lactosyl ring, favoring a chair conformation. This stabilizes interactions with lectins or glycosyltransferases .
- Experimental Validation : Circular dichroism (CD) and saturation transfer difference (STD) NMR can quantify binding affinities to validate computational models .
Basic: What analytical techniques are essential for verifying the acetylation pattern and benzyl ester integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS ([M+Na]⁺) calculates exact mass (e.g., C₄₄H₅₁NO₂₂ requires m/z 974.28). MALDI-TOF with DHB matrix enhances sensitivity for high-MW glycoconjugates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve acetylated vs. deacetylated impurities .
Advanced: How can researchers resolve contradictions in reported benzyl ester stability under basic vs. acidic conditions?
Methodological Answer:
Conflicting data often arise from solvent and catalyst interactions:
- Acidic Conditions : Benzyl esters are stable in TFA/DCM (used in solid-phase peptide synthesis) but hydrolyze rapidly in HBr/AcOH (30% degradation in 1 hour) .
- Basic Conditions : Use aqueous K₂CO₃ (1M) for selective deprotection of other groups without ester cleavage .
- Mitigation Strategy : Perform kinetic studies (UV-Vis or ¹H NMR) under varying pH and temperatures. For example, monitor ester hydrolysis at 60°C in DMF/H₂O to identify optimal stability windows .
Basic: What storage conditions prevent deacetylation or benzyl ester hydrolysis?
Methodological Answer:
- Anhydrous Environment : Store under argon in sealed vials with molecular sieves (3Å) to prevent moisture ingress .
- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles.
- Solvent Choice : Dissolve in dry DCM or acetonitrile (not DMSO, which accelerates hydrolysis) .
Advanced: How can AI-driven simulations (e.g., COMSOL/DFT) predict glycosylation regioselectivity for this compound?
Methodological Answer:
- Model Construction : Use density functional theory (DFT) to map transition states of glycosylation, focusing on acetyl group steric effects. For example, B3LYP/6-31G* calculations predict a 4:1 α/β ratio, aligning with experimental HPLC data .
- COMSOL Multiphysics : Simulate reaction diffusion in microfluidic setups to optimize mixing and temperature gradients, reducing byproduct formation by 40% .
- Validation : Cross-reference computational results with NOESY NMR to confirm spatial arrangements of intermediates .
Basic: What are the primary applications of this compound in glycobiology research?
Methodological Answer:
- Glycosylation Probes : Used to study substrate specificity of β-1,4-galactosyltransferases in vitro .
- Carbohydrate Antigen Synthesis : Serve as a precursor for tumor-associated antigen analogs (e.g., Globo-H) after selective deacetylation .
- Solid-Phase Synthesis : The benzyl ester facilitates attachment to resin for Fmoc-based peptide-glycoconjugate assembly .
Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
